N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
“N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a compound that has been mentioned in the context of EGFR inhibitors for the treatment of cancer1. However, specific details about this compound are not readily available2.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions34. However, the specific synthesis process for “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is not readily available2.
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is not readily available2. However, the structure of similar compounds can be analyzed using various techniques5.
Chemical Reactions Analysis
The specific chemical reactions involving “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, similar compounds may undergo various chemical reactions6.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, similar compounds have properties that can be analyzed using various techniques7.
Scientific Research Applications
Biological Activities of Sulfonamide Hybrids
Sulfonamides are a critical class of compounds with a wide range of pharmacological activities. Research has shown that these compounds, including N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, can possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility in biological activities is largely attributed to the sulfonamide hybrids, which combine sulfonamide with various organic compounds to enhance efficacy and target specificity (Ghomashi et al., 2022).
Synthesis and Reactivity
The chemical synthesis and reactivity of sulfonamide compounds, including N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been extensively studied. For example, an efficient route for synthesizing pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulfonamides has been reported, highlighting the methodology's utility in creating complex heterocyclic structures, which are crucial for developing new therapeutic agents (Kiruthika et al., 2014).
Anticancer Potential
Sulfonamide derivatives, including the pyrrolo-quinoline class, have been synthesized with the aim of exploring their anticancer properties. These derivatives have shown promising cell growth inhibitory properties against various cancer cell lines, indicating their potential as antineoplastic agents. The compounds’ mechanism of action appears to be distinct from traditional therapies, such as topoisomerase II inhibition, suggesting a novel approach to cancer treatment (Ferlin et al., 2000).
Safety And Hazards
The safety and hazards associated with “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, similar compounds may have specific safety and hazard considerations1.
Future Directions
The future directions for the research and development of “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, it has been mentioned in the context of EGFR inhibitors for the treatment of cancer, suggesting potential future directions in this area1.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
N-cyclohexyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-7-6-12-10-15(11-13-8-9-19(16)17(12)13)23(21,22)18-14-4-2-1-3-5-14/h10-11,14,18H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBROXEKZGXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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